![molecular formula C4H3Br2F3O2 B1421658 2,2-Dibromo-4,4,4-trifluorobutanoic acid CAS No. 1210691-01-2](/img/structure/B1421658.png)
2,2-Dibromo-4,4,4-trifluorobutanoic acid
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Overview
Description
“2,2-Dibromo-4,4,4-trifluorobutanoic acid” is a chemical compound with the CAS Number: 1210691-01-2 . It has a molecular weight of 299.87 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H3Br2F3O2 . The InChI code for this compound is 1S/C4H3Br2F3O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11) .Scientific Research Applications
Asymmetric Synthesis
- Enantiomerically Pure Derivatives : Derivatives of 2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine moiety in drug design, are synthesized using a method involving a recyclable chiral auxiliary. This process is significant for large-scale preparation of enantiomerically pure compounds (Han et al., 2019).
Synthesis of Novel Compounds
- Fluorinated Amino Acids : Fluorinated amino acids such as anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid are synthesized via enantioselective processes. These compounds have applications in various areas of chemistry and biochemistry (Jiang et al., 2003).
NMR Investigations
- Nuclear Magnetic Resonance (NMR) Studies : Comprehensive NMR investigations have been conducted on compounds like 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, aiding in understanding the molecular structure and behavior of such fluorinated compounds (Hinton & Jaques, 1975).
Carboxylesterase Inhibitors
- Selective Carboxylesterase Inhibition : Certain derivatives, like 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, act as effective and selective inhibitors of carboxylesterase. These compounds also exhibit high antioxidant activity, indicating potential therapeutic applications (Khudina et al., 2019).
Dendrimer Synthesis
- Dendrimer Construction : Fluorinated butanoic acids are used as starting materials for the synthesis of complex dendritic structures. This has implications in materials science and nanotechnology (Greiveldinger & Seebach, 1998).
Large Scale Synthesis
- Large-Scale Synthesis of Amino Acids : Methods have been developed for the large-scale synthesis of N-Fmoc derivatives of amino acids like 2-amino-4,4,4-trifluorobutanoic acid. These methods are crucial for industrial-scale production of such compounds (Mei et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2,2-dibromo-4,4,4-trifluorobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2F3O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUGHWWFGTWAGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(Br)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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